1,5-Dibromo-9,10-bis(phenylethynyl)anthracene 1,5-Dibromo-9,10-bis(phenylethynyl)anthracene
Brand Name: Vulcanchem
CAS No.: 84870-39-3
VCID: VC17611152
InChI: InChI=1S/C30H16Br2/c31-27-15-8-14-24-26(20-18-22-11-5-2-6-12-22)30-23(13-7-16-28(30)32)25(29(24)27)19-17-21-9-3-1-4-10-21/h1-16H
SMILES:
Molecular Formula: C30H16Br2
Molecular Weight: 536.3 g/mol

1,5-Dibromo-9,10-bis(phenylethynyl)anthracene

CAS No.: 84870-39-3

Cat. No.: VC17611152

Molecular Formula: C30H16Br2

Molecular Weight: 536.3 g/mol

* For research use only. Not for human or veterinary use.

1,5-Dibromo-9,10-bis(phenylethynyl)anthracene - 84870-39-3

Specification

CAS No. 84870-39-3
Molecular Formula C30H16Br2
Molecular Weight 536.3 g/mol
IUPAC Name 1,5-dibromo-9,10-bis(2-phenylethynyl)anthracene
Standard InChI InChI=1S/C30H16Br2/c31-27-15-8-14-24-26(20-18-22-11-5-2-6-12-22)30-23(13-7-16-28(30)32)25(29(24)27)19-17-21-9-3-1-4-10-21/h1-16H
Standard InChI Key NGKAGMCEBJFYKM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=C2C(=CC=C4)Br)C#CC5=CC=CC=C5)Br

Introduction

Structural and Electronic Configuration

Molecular Architecture

The compound’s backbone consists of an anthracene moiety, a planar tricyclic aromatic system, modified with two bromine substituents at the 1- and 5-positions and two phenylethynyl groups at the 9- and 10-positions. The bromine atoms introduce steric bulk and electron-withdrawing effects, while the phenylethynyl groups extend π-conjugation, enhancing electronic delocalization .

Table 1: Key Structural Parameters of Analogous Anthracene Derivatives

CompoundSubstituentsπ-Conjugation Length (nm)Bandgap (eV)
9,10-Bis(phenylethynyl)anthracene9,10-phenylethynyl1.82.9
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene1,8-Cl; 9,10-phenylethynyl1.73.1
1,5-Dibromo-9,10-anthraquinone1,5-Br; 9,10-ketonesN/A3.4

Data adapted from .

The phenylethynyl groups at the 9- and 10-positions adopt a linear configuration, orthogonal to the anthracene plane, facilitating intermolecular π-π stacking in solid-state assemblies . Bromine’s electronegativity (2.96) induces a dipole moment, polarizing the aromatic system and altering charge transport properties.

Synthetic Methodologies

Precursor Selection

Synthesis begins with 1,5-dibromoanthracene, which can be prepared via bromination of anthracene using bromine in the presence of FeBr₃ . Alternatively, 1,5-dibromo-9,10-anthraquinone serves as a precursor, though reduction steps are required to convert ketones to hydrocarbons .

Sonogashira Coupling for Phenylethynyl Attachment

The phenylethynyl groups are introduced via Sonogashira cross-coupling, a palladium-catalyzed reaction between terminal alkynes and aryl halides . Optimized conditions include:

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

  • Co-catalyst: CuI (5 mol%)

  • Base: Et₃N or iPr₂NH

  • Solvent: THF or DMF at 60–80°C .

Reaction Scheme:

1,5-Dibromoanthracene+2PhC≡CHPd/Cu1,5-Dibromo-9,10-bis(phenylethynyl)anthracene\text{1,5-Dibromoanthracene} + 2 \text{PhC≡CH} \xrightarrow{\text{Pd/Cu}} \text{1,5-Dibromo-9,10-bis(phenylethynyl)anthracene}

Yields for analogous reactions range from 65% to 82%, with purity dependent on chromatographic separation .

Physicochemical Properties

Spectroscopic Characteristics

  • UV/Vis Absorption: Extended conjugation shifts λ_max to ~450 nm (cf. 390 nm for unsubstituted anthracene) .

  • Fluorescence: Emission peaks at 510–530 nm with quantum yields of 0.4–0.6, typical for ethynylanthracenes .

  • Thermal Stability: Decomposition onset at 280°C (TGA), attributable to robust aromatic stabilization.

Solubility and Film-Forming Behavior

The compound exhibits limited solubility in nonpolar solvents (e.g., hexane) but dissolves in chlorinated solvents (CH₂Cl₂, CHCl₃) and THF . Thin films deposited via spin-coating show amorphous morphology, with surface roughness <2 nm (AFM) .

Applications in Organic Electronics

Organic Thin-Film Transistors (OTFTs)

Anthracene derivatives with phenylethynyl substituents demonstrate hole mobilities up to 5.3 × 10⁻³ cm² V⁻¹ s⁻¹ in OTFTs . Bromine’s electron-withdrawing nature may enhance air stability by lowering the HOMO level, reducing oxidative degradation.

Light-Emitting Diodes (OLEDs)

The compound’s fluorescence profile suggests utility in blue-green emitters. Device efficiency correlates with substituent polarity; bromine’s inductive effect may improve electron injection .

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